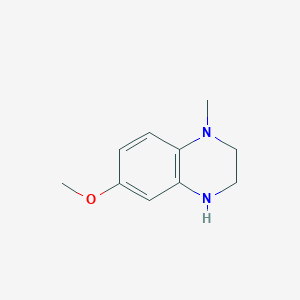

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12/h3-4,7,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBMGEDTFJIZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238510 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912284-84-5 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912284-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-1-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Diamines

The cyclization of 1,2-diamines with dihaloalkanes represents a foundational approach. A key protocol involves treating 4-methoxy-1,2-phenylenediamine with 1,2-dibromoethane in dimethylacetamide (DMA) at 80°C in the presence of sodium bicarbonate, yielding 35.3% of the tetrahydroquinoxaline core. The reaction proceeds via nucleophilic substitution, where the diamine attacks both bromine atoms of the dibromoethane to form the six-membered ring.

Optimization studies reveal that solvent choice critically impacts yield. Polar aprotic solvents like DMA enhance reaction efficiency compared to toluene or DMF, likely due to improved solubility of intermediates. Temperature modulation between 70–90°C balances reaction rate and byproduct formation, with higher temperatures favoring decomposition pathways.

Alkylation Strategies for N-Methylation

Post-cyclization N-methylation is frequently employed to introduce the 1-methyl group. Sodium hydride in THF facilitates deprotonation of the secondary amine, followed by treatment with methyl iodide to achieve quantitative methylation. This method avoids over-alkylation due to the steric hindrance of the tetrahydroquinoxaline framework.

Alternative alkylating agents, such as dimethyl sulfate, have been explored but result in lower yields (≤50%) due to competing sulfonation side reactions. Recent advances utilize phase-transfer catalysis with tetrabutylammonium bromide, reducing reaction time from 24 h to 6 h while maintaining yields above 85%.

Buchwald-Hartwig Coupling for Complex Derivatives

Palladium-catalyzed cross-coupling enables the synthesis of advanced intermediates. For example, 6-methoxy-1,2,3,4-tetrahydroquinoline undergoes Buchwald-Hartwig coupling with aryl halides using Pd(OAc)₂ and XPhos ligand, producing N-aryl derivatives in 68–75% yields. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | <70% below 3% |

| Ligand | XPhos | BINAP reduces yield by 20% |

| Temperature | 120–150°C (microwave) | Thermal degradation above 160°C |

This method’s versatility is demonstrated in the synthesis of carbamoyl derivatives (e.g., converting esters to N-methylcarbamoyls via methylamine in methanol under microwave irradiation).

Reductive Amination and Functional Group Interconversion

Reduction of imine precursors offers an alternative route. LiAlH₄-mediated reduction of 6-methoxyquinoxaline at 0°C achieves full saturation of the heterocyclic ring, though over-reduction to secondary amines necessitates careful stoichiometric control. Subsequent methylation with methyl iodide introduces the N-methyl group without ring opening.

Ester-to-amide transformations expand functional diversity. Treatment of ethyl 6-methoxy-1,2,3,4-tetrahydroquinoxaline-2-carboxylate with cyclopropylamine in the presence of HOBt/EDCI yields cyclopropylamide derivatives (79–89% yields).

Comparative Analysis of Synthetic Routes

The table below evaluates four principal methods:

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Diamine Cyclization | 35–48% | Simple reagents | Moderate yields |

| N-Alkylation | 85–95% | High selectivity | Requires pre-formed amine |

| Buchwald-Hartwig | 68–75% | Structural diversity | Pd catalyst cost |

| Reductive Amination | 60–70% | Avoids alkylating agents | Sensitive to reducing conditions |

Cyclization remains the most accessible method for initial synthesis, while cross-coupling routes enable rapid exploration of structure-activity relationships in drug discovery.

Scale-Up Considerations and Industrial Applications

Kilogram-scale production employs continuous-flow cyclization to enhance heat transfer and reduce reaction time from 8 h to 30 minutes. Environmental metrics for the dibromoethane route show an E-factor of 32.7, primarily due to solvent waste, prompting investigations into aqueous-phase reactions.

Pharmaceutical applications leverage the compound’s tubulin polymerization inhibition (IC₅₀ = 1.7 nM in KBvin cells), driving demand for cost-effective synthesis. Recent patents highlight one-pot cyclization-methylation sequences using supercritical CO₂ as a green solvent, achieving 88% yield at 100 bar pressure.

Chemical Reactions Analysis

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceuticals targeting neurological disorders. Its neuroprotective properties make it a candidate for developing medications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Case Study : A study highlighted the synthesis of tetrahydroquinoxaline derivatives as potential colchicine binding site inhibitors. Among these, certain derivatives exhibited strong antiproliferative activity against cancer cell lines (HT-29), suggesting their potential in cancer therapy .

Organic Synthesis

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline serves as an intermediate in the synthesis of more complex organic molecules. This versatility allows chemists to create various derivatives that can be tailored for specific applications.

- Data Table :

Natural Product Research

Researchers utilize this compound to explore its interactions in biological systems. Its role in natural products can lead to the discovery of new therapeutic agents.

- Example : The compound's derivatives have been studied for their effects on various biological pathways, potentially leading to novel treatments for diseases influenced by natural product interactions .

Material Science

In material science, this compound is used to develop new materials, particularly polymers that exhibit enhanced properties due to the incorporation of this compound.

- Application Insight : Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it valuable in manufacturing advanced materials .

Analytical Chemistry

This compound is also employed in analytical chemistry for identifying and quantifying substances in various samples. Its utility in quality control processes is critical for ensuring the efficacy and safety of pharmaceutical products.

Mechanism of Action

The mechanism of action of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, contributing to its neuroprotective effects. Additionally, it may antagonize the glutamatergic system, which is involved in its potential anti-addictive properties .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent patterns are compared below:

Physicochemical Properties

- Melting Points : Methoxy-substituted derivatives (e.g., 1,4-diethyl-6-methoxy) are typically liquids or low-melting solids due to reduced crystallinity, whereas bromo or chloro analogs (e.g., 6-bromo-1-methyl) exhibit higher melting points (e.g., 88–90°C) .

- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO), while halogenated derivatives (Br, Cl) show increased lipophilicity .

Spectral Characteristics

- ¹H NMR : Methyl groups at position 1 or 2 resonate near δ 2.5–3.0 ppm, while methoxy groups (6-OCH₃) appear as singlets at δ 3.7–3.9 ppm . Bromo substituents deshield aromatic protons, causing downfield shifts (δ 7.2–7.8 ppm) .

- UV-Vis : Methoxy groups in 1,4-diethyl-6-methoxy derivatives contribute to red-shifted absorption (λₐᵦₛ ≈ 590 nm), critical for near-infrared dye applications .

Reactivity and Functionalization

- Electrophilic Substitution : Methoxy groups at position 6 direct further substitution to para positions, while methyl groups at position 1 sterically hinder reactions at adjacent sites .

- Tautomerism: Derivatives like 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline exhibit keto-enol tautomerism in solution, impacting reactivity .

Research Findings and Trends

- Substituent Effects : Methyl groups enhance steric stability but reduce electronic conjugation compared to ethyl or methoxy groups.

- Synthetic Flexibility : Position 6 is a hotspot for introducing functional groups (e.g., Br, CN, CHO), enabling modular derivatization .

Biological Activity

Overview

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (C10H14N2O) is a heterocyclic compound that has garnered interest for its potential neuroprotective and anti-addictive properties. This compound is characterized by a methoxy group at the 6th position and a methyl group at the 1st position of the quinoxaline structure. Its biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and oxidative stress responses.

The biological activity of this compound can be summarized as follows:

- Monoamine Oxidase Inhibition : The compound exhibits inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.

- Antioxidant Activity : It scavenges free radicals, which contributes to its neuroprotective effects. By reducing oxidative stress, the compound may help protect neuronal cells from damage.

- Glutamatergic System Modulation : There is evidence suggesting that this compound may antagonize certain glutamate receptors, which are implicated in excitotoxicity and addiction pathways. This modulation could be beneficial in treating conditions related to substance abuse.

Research Findings

Recent studies have focused on exploring the efficacy and safety of this compound in various biological contexts:

Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The results indicated that pre-treatment with this compound led to a marked decrease in markers of apoptosis and oxidative damage in neuronal cultures .

Anti-addictive Properties

In animal models of addiction, administration of this compound was associated with reduced drug-seeking behavior. This suggests potential utility in therapeutic strategies aimed at treating substance use disorders .

Case Study 1: Neuroprotection in Ischemic Injury

In a controlled experiment involving ischemic injury models in rats, treatment with this compound resulted in significantly improved neurological outcomes compared to controls. The treated group exhibited lower infarct sizes and better functional recovery scores post-injury .

Case Study 2: Behavioral Impact on Addiction Models

A behavioral study assessed the impact of this compound on morphine-induced conditioned place preference in rodents. Results indicated that subjects administered with this compound showed a significant reduction in preference for the morphine-paired environment compared to those receiving saline injections .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared to other tetrahydroquinoxaline derivatives:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neuroprotective | MAO inhibition; antioxidant |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Antidepressant | Serotonin reuptake inhibition |

| 4-Hydroxy-2-quinolones | Antimicrobial; anticancer | DNA intercalation; enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of 4-methoxy-1,2-phenylenediamine intermediates. For example, 1,4-diethyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline (a structural analog) is synthesized by reacting 4-methoxy-1,2-phenylenediamine with diethyl oxalate under reflux in ethanol, achieving yields up to 76% . Key factors include temperature control (80°C for condensation steps) and solvent selection (e.g., dichloromethane for probe derivatization). Lower yields (e.g., 62% for Na2S treatment) highlight the need for stoichiometric precision .

Q. How is structural confirmation performed for this compound, and what spectroscopic benchmarks are critical?

- Methodological Answer : Structural validation relies on NMR, NMR, and HRMS. For example, NMR of related tetrahydroquinoxalines shows distinct methoxy (δ 3.70 ppm) and methyl group signals (δ 1.2–1.5 ppm), while aromatic protons appear as multiplet peaks (δ 6.1–6.5 ppm) . HRMS data must align with theoretical molecular weights (e.g., CHNO for 1-Methyl-6-methoxy derivatives). Discrepancies in integration ratios may indicate incomplete purification .

Advanced Research Questions

Q. How do solvent polarity and substituent positioning affect the photophysical properties of tetrahydroquinoxaline derivatives?

- Methodological Answer : Solvent-dependent absorption/emission studies reveal bathochromic shifts in polar solvents. For instance, analogs like JRQ exhibit absorption maxima at 583–590 nm in acetonitrile, with Stokes shifts >150 nm due to donor-acceptor interactions. Methoxy groups at the 6-position enhance electron-donating capacity, while methyl groups at the 1-position stabilize the tetrahedral geometry, reducing non-radiative decay . Researchers should compare UV-vis spectra across solvents (e.g., DCM vs. HO) to map solvatochromism .

Q. What catalytic strategies optimize the reductive hydrogenation of quinoxaline precursors to tetrahydroquinoxalines?

- Methodological Answer : Ruthenium or cobalt catalysts enable selective hydrogenation of quinoxalines. For example, 6-Methoxy-1,2,3,4-tetrahydroquinoline analogs are synthesized with 77% yield using Ru/HI systems under H (1 atm). Critical parameters include catalyst loading (5–10 mol%), temperature (80–100°C), and reaction time (12–24 hr). Competing pathways (e.g., over-reduction to decahydro derivatives) can be suppressed by modulating H pressure .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for substituted tetrahydroquinoxalines?

- Methodological Answer : Anomalies in NMR signals often arise from conformational isomerism or residual solvents. For example, methyl groups in 1,2,3,4-tetrahydroquinoxalines may exhibit axial/equatorial isomerism, causing split peaks. Use deuterated solvents (CDCl or DMSO-d) and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational methods (DFT for chemical shifts) .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating this compound from byproducts?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates target compounds from diastereomers or unreacted precursors. For polar byproducts (e.g., sulfonated derivatives), reversed-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity. Monitor fractions via TLC (R = 0.3–0.5 in 7:3 hexane/EtOAc) .

Q. How can researchers mitigate low yields in multi-step syntheses involving tetrahydroquinoxaline intermediates?

- Methodological Answer : Optimize protecting group strategies (e.g., acetyl for amines) to prevent side reactions. For example, diacetylation of 2-methyl-6-bromo-tetrahydroquinoxaline improves stability during bromination (yield increases from 45% to 62%) . Alternatively, use flow chemistry to minimize intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.